糠醛-3,4,5-D3

概述

描述

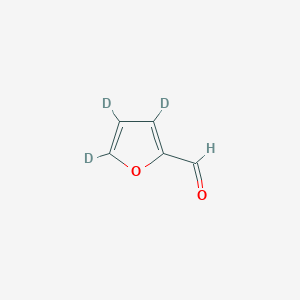

Furfural-3,4,5-D3 is a variant of furfural, a commodity chemical derived from biomass . It is used in synthetic chemistry and is available as a high-quality, certified reference material .

Synthesis Analysis

Furfural, the parent compound of Furfural-3,4,5-D3, is produced from biomass, specifically from the hydrolysis of pentosan polymers in biomass to pentose sugars (xylose) which undergo acid catalysis under high temperatures . The exact synthesis process for Furfural-3,4,5-D3 is not explicitly mentioned in the search results.Molecular Structure Analysis

The molecular formula of Furfural-3,4,5-D3 is C5HD3O2 . The exact structure is not provided in the search results.Chemical Reactions Analysis

Furfural, from which Furfural-3,4,5-D3 is derived, can be converted into a variety of chemicals and fuels. This includes the production of furfurylamine, C6 carboxylic acid (i.e., furandicarboxylic acid), furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone .Physical and Chemical Properties Analysis

Furfural-3,4,5-D3 is an oil with a light yellow to dark yellow color . It is hygroscopic and should be stored in a refrigerator under an inert atmosphere . More specific physical and chemical properties are not provided in the search results.科学研究应用

生物质转化与生物燃料生产

糠醛是一种源于生物质的关键平台分子,在生物燃料生产中发挥着重要作用。 糠醛的氢化反应可以生成各种下游产品,例如(四氢)糠醇和2-甲基(四氢)呋喃,这些产品在燃料生产中具有重要价值 。催化体系可以促进转化过程,对于高效利用生物质生产可持续能源至关重要。

制药行业

在制药行业,糠醛衍生物用作合成各种药物的前体。 糠醛可以转化成不同的化学物质,使其成为医药应用中宝贵的起始原料 。

农用化学品

糠醛衍生物在农业行业中用作杀菌剂和杀线虫剂。 它们在控制作物害虫和疾病方面的有效性突出了它们在农用化学品研究和开发中的重要性 。

石油化工精炼

早在1927年,糠醛就被用作从柴油燃料中去除芳香烃的萃取剂。 这种应用显着提高了柴油的点火性能,是石油精炼行业不可或缺的一部分 。

食品和饮料行业

糠醛衍生物也被用作食品和饮料中的风味增强剂。 它们能够在不影响安全标准的情况下改变口味,使其成为食品科学研究的兴趣所在 。

材料科学

在材料科学中,糠醛及其衍生物用于生产树脂、生物塑料,以及作为快速全天候修复系统的一部分,用于修复跑道和坑洼等基础设施。 糠醛在材料应用中的多功能性得益于其化学稳定性和反应活性 。

安全和危害

未来方向

Furfural, the parent compound of Furfural-3,4,5-D3, has been identified as a promising chemical platform directly derived from biomass . Its conversion into a variety of chemicals and fuels is an active area of research, with a focus on developing new catalytic processes that transform biomass into valuable products under competitive conditions . The future of Furfural-3,4,5-D3 likely lies in similar directions, although specific future directions for this compound are not provided in the search results.

作用机制

Target of Action

Furfural-3,4,5-D3 is a derivative of furfural, a key furan inhibitor that acts synergistically with other inhibitors present in the hydrolysate . The primary targets of Furfural-3,4,5-D3 are likely to be similar to those of furfural, which include microbial metabolism .

Mode of Action

Furfural, from which furfural-3,4,5-d3 is derived, is known to exert toxicity on microbial metabolism . It’s plausible that Furfural-3,4,5-D3 may interact with its targets in a similar manner, causing changes that inhibit microbial metabolism.

Biochemical Pathways

Furfural-3,4,5-D3 likely affects the same biochemical pathways as furfural. Furfural is known to interfere with the conversion of lignocellulosic carbon to pyruvate, a key step in many biochemical pathways . The downstream effects of this interference can include reduced productivity of microbial biocatalysts .

Result of Action

The molecular and cellular effects of Furfural-3,4,5-D3’s action are likely to be similar to those of furfural. Furfural is known to inhibit microbial metabolism, which can result in reduced productivity of microbial biocatalysts .

Action Environment

The action, efficacy, and stability of Furfural-3,4,5-D3 are likely to be influenced by various environmental factors. For instance, the presence of other inhibitors in the hydrolysate can enhance the inhibitory effect of furfural . It’s plausible that similar interactions could influence the action of Furfural-3,4,5-D3.

生化分析

Biochemical Properties

Furfural-3,4,5-D3 plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in the pentose phosphate pathway, such as glucose-6-phosphate dehydrogenase. These interactions often result in the inhibition of enzyme activity, leading to alterations in cellular metabolism. Additionally, Furfural-3,4,5-D3 can form adducts with proteins, affecting their structure and function .

Cellular Effects

Furfural-3,4,5-D3 has been shown to induce the accumulation of reactive oxygen species (ROS) in various cell types, including yeast cells (Saccharomyces cerevisiae). This accumulation leads to cellular damage, affecting mitochondria, vacuole membranes, the actin cytoskeleton, and nuclear chromatin . The compound also influences cell signaling pathways and gene expression, often resulting in oxidative stress and altered cellular metabolism.

Molecular Mechanism

At the molecular level, Furfural-3,4,5-D3 exerts its effects through several mechanisms. It can bind to enzymes and inhibit their activity, particularly those involved in glycolysis and the pentose phosphate pathway . The compound also induces oxidative stress by generating ROS, which can damage cellular components and alter gene expression. Additionally, Furfural-3,4,5-D3 can form covalent adducts with proteins, affecting their function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Furfural-3,4,5-D3 can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term exposure to Furfural-3,4,5-D3 has been shown to cause persistent oxidative stress and cellular damage in in vitro studies . In vivo studies have also demonstrated long-term effects on cellular function, including altered metabolism and gene expression.

Dosage Effects in Animal Models

The effects of Furfural-3,4,5-D3 vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and metabolic changes. At higher doses, Furfural-3,4,5-D3 can cause significant toxicity, including liver and kidney damage . Threshold effects have been observed, with certain dosages leading to a rapid increase in adverse effects. It is crucial to carefully control the dosage to avoid toxic effects in experimental settings.

Metabolic Pathways

Furfural-3,4,5-D3 is involved in several metabolic pathways, primarily those related to the degradation of furanic compounds. The compound is metabolized to less toxic intermediates, such as furan methanol and furoic acid, through enzymatic reduction and oxidation reactions . These metabolic pathways often involve enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which play crucial roles in detoxifying Furfural-3,4,5-D3.

Transport and Distribution

Within cells and tissues, Furfural-3,4,5-D3 is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and is often transported by specific binding proteins and transporters . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability. Furfural-3,4,5-D3 tends to accumulate in organs with high metabolic activity, such as the liver and kidneys.

Subcellular Localization

Furfural-3,4,5-D3 is localized in several subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function can be influenced by its localization, with different effects observed in various compartments. For example, in the mitochondria, Furfural-3,4,5-D3 can induce oxidative stress and disrupt mitochondrial function. In the nucleus, it can affect gene expression by interacting with DNA and nuclear proteins.

属性

IUPAC Name |

3,4,5-trideuteriofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2/c6-4-5-2-1-3-7-5/h1-4H/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBBIBNJHNGZAN-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(OC(=C1[2H])C=O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Morpholin-4-yl)cyclopropyl]methanamine](/img/structure/B1446981.png)